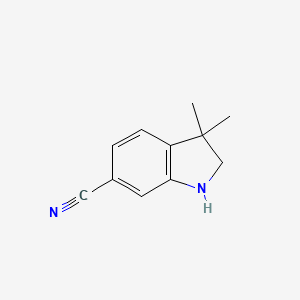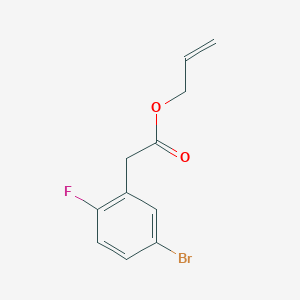
Sodium 5-m-xylene sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-m-xylene sulfonate is an organic compound with the molecular formula C8H9NaO3S. It is a sodium salt of xylene sulfonic acid and is commonly used as a hydrotrope, which helps to increase the solubility of hydrophobic compounds in water. This compound is particularly valued in various industrial applications due to its ability to enhance the performance of cleaning agents and other formulations.
準備方法
Synthetic Routes and Reaction Conditions: Sodium 5-m-xylene sulfonate can be synthesized through the sulfonation of m-xylene using sulfur trioxide or oleum, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: m-Xylene is reacted with sulfur trioxide or oleum to form m-xylene sulfonic acid.
Neutralization: The resulting m-xylene sulfonic acid is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes using reactors such as falling film reactors. This method ensures efficient sulfonation and neutralization, resulting in high yields and purity of the final product .
化学反応の分析
Types of Reactions: Sodium 5-m-xylene sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives, respectively.
Oxidation Reactions: Under strong oxidizing conditions, the aromatic ring of this compound can be oxidized to form sulfone derivatives.
Reduction Reactions: The sulfonate group can be reduced to a sulfinate group using reducing agents like sodium borohydride.
Major Products Formed:
Sulfonamide Derivatives: Formed by reacting with amines.
Sulfonate Ester Derivatives: Formed by reacting with alcohols.
Sulfone Derivatives: Formed under oxidizing conditions.
科学的研究の応用
Sodium 5-m-xylene sulfonate has a wide range of applications in scientific research and industry:
Chemistry: Used as a hydrotrope to enhance the solubility of hydrophobic compounds in aqueous solutions, facilitating various chemical reactions and processes.
Biology: Employed in biochemical assays and experiments to improve the solubility of biological molecules.
Medicine: Investigated for its potential use in drug formulations to enhance the solubility and bioavailability of poorly soluble drugs.
作用機序
The primary mechanism by which sodium 5-m-xylene sulfonate exerts its effects is through its hydrotropic properties. As a hydrotrope, it increases the solubility of hydrophobic compounds in water by disrupting the structure of water and reducing the surface tension. This allows for better interaction between water and hydrophobic molecules, enhancing their solubility and stability in aqueous solutions .
類似化合物との比較
Sodium 5-m-xylene sulfonate can be compared with other similar hydrotropic compounds such as:
- Sodium p-xylene sulfonate
- Sodium benzene sulfonate
- Sodium cumene sulfonate
- Sodium p-toluene sulfonate
Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct hydrotropic properties. It is particularly effective in increasing the solubility of certain hydrophobic compounds compared to other hydrotropes .
特性
分子式 |
C8H9NaO3S |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
sodium;3,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.Na/c1-6-3-7(2)5-8(4-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |
InChIキー |
RIQKQQLKIBMABS-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)[O-])C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-[Decyl(dimethyl)silyl]pentanoic acid](/img/structure/B8535183.png)



![N-{4-[(1,2-Benzothiazol-5-yl)oxy]phenyl}-N'-methylurea](/img/structure/B8535217.png)


